Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-
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Overview
Description
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] is a complex organic compound characterized by the presence of trifluoromethyl and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] typically involves the reaction of nitrophenol with trifluoroethanol in the presence of acetic acid, followed by the addition of sodium hydroxide and hexafluoropropane . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure high yield and cost-effectiveness. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] involves its interaction with molecular targets through its trifluoromethyl and iodine substituents. These interactions can lead to the formation of stable complexes or the initiation of specific chemical reactions. The pathways involved may include nucleophilic substitution or oxidative addition, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-iodo-2-(trifluoromethyl)-: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
1,2-Bis-(trifluoromethyl)benzene: Lacks iodine substituents, resulting in different reactivity and applications.
3H-Diazirine, 3,3’-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-4,1-phenylene]bis[3-(trifluoromethyl)-: Contains diazirine groups, offering unique photochemical properties.
Properties
CAS No. |
55100-57-7 |
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Molecular Formula |
C15H8F6I2 |
Molecular Weight |
556.02 g/mol |
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-yl]-4-iodobenzene |
InChI |
InChI=1S/C15H8F6I2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H |
InChI Key |
UUIRFPVOWVRSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)(C(F)(F)F)C(F)(F)F)I |
Origin of Product |
United States |
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